molecular formula C20H22N4O3S2 B2664722 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1021075-10-4

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2664722
CAS No.: 1021075-10-4
M. Wt: 430.54
InChI Key: LMQZIBZNMCIXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core was first synthesized in 1908 via the reaction of diphenylhydrazone with pyridine in the presence of iodine, as documented by Ortoleva. Early derivatives focused on aromatic substitutions, but the 1960s marked a turning point with the exploration of their biological activities. The scaffold’s structural similarity to purine bases prompted investigations into kinase inhibition and anticancer applications. By the 2000s, advances in combinatorial chemistry enabled systematic derivatization, such as the introduction of sulfone and thiophene groups to modulate pharmacokinetic properties.

Key milestones include:

  • 1908 : First synthesis of monosubstituted 1H-pyrazolo[3,4-b]pyridine.
  • 1990s : Adoption of microwave-assisted synthesis to improve reaction efficiency.
  • 2020s : Development of copper-catalyzed [3 + 3] cycloadditions for regioselective functionalization.

Significance in Medicinal Chemistry Research

Pyrazolo[3,4-b]pyridines exhibit broad bioactivity due to their ability to mimic purine nucleotides and interact with ATP-binding pockets. The compound features three strategic modifications:

  • Tetrahydrothiophene sulfone group : Enhances solubility and metabolic stability.
  • Thiophene ring : Improves π-π stacking with aromatic residues in target proteins.
  • Pyrrolidinyl methanone : Introduces conformational rigidity for selective kinase binding.

Table 1 : Biological Activities of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound Target IC₅₀/EC₅₀ Reference
C03 TRKA kinase 56 nM
2g MRSA/P. aeruginosa 2–4 μg/mL
Anti-TB lead Mycobacterium tuberculosis 0.5 μM

These derivatives demonstrate efficacy across cancer, infectious diseases, and cardiovascular disorders, validating the scaffold’s versatility.

Current Research Status and Knowledge Gaps

Recent studies highlight two synthesis strategies for the title compound:

  • Vilsmeier-Haack-Arnold reaction : Forms the pyridine core via cyclization of chloro intermediates.
  • Copper(II)-catalyzed [3 + 3] cycloaddition : Achieves 82–94% yields under mild conditions.

Despite progress, critical gaps remain:

  • Structure-Activity Relationships (SAR) : Limited data on the impact of sulfone stereochemistry on target engagement.
  • In vivo efficacy : Most studies are restricted to cell-based assays; animal models are needed to assess bioavailability.
  • Off-target effects : The pyrrolidinyl methanone group may inhibit cytochrome P450 isoforms, requiring isoform-specific profiling.

Positioning in Heterocyclic Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold outperforms related heterocycles in three aspects:

  • Electronic properties : The pyrazole ring’s electron-rich nature facilitates hydrogen bonding, while the pyridine moiety enables cation-π interactions.
  • Synthetic flexibility : Tolerates diverse substituents at positions 1, 3, 4, and 6 without ring distortion.
  • Drug-likeness : Computed logP values (2.1–3.8) and polar surface areas (65–90 Ų) align with Lipinski’s rules for 85% of derivatives.

Compared to imidazo[1,2-a]pyridines, pyrazolo[3,4-b]pyridines exhibit superior metabolic stability due to reduced oxidation at the N1 position.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-13-18-15(20(25)23-7-2-3-8-23)11-16(17-5-4-9-28-17)21-19(18)24(22-13)14-6-10-29(26,27)12-14/h4-5,9,11,14H,2-3,6-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQZIBZNMCIXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a member of the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O4S, with a molecular weight of approximately 454.55 g/mol. The structure features a pyrazolo[3,4-b]pyridine core with various substituents that enhance its biological activity. Notably, the presence of the tetrahydrofuran moiety and the dioxidotetrahydrothiophen group may contribute significantly to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:

  • Antiproliferative Effects : Many derivatives have shown significant activity against various cancer cell lines.
  • G Protein Activation : Some compounds have been identified as activators of G protein-gated inwardly rectifying potassium channels (GIRK), which are crucial for regulating neuronal excitability and cardiac function.

Table 1: Summary of Biological Activities

Activity Type Description
AntiproliferativeInhibits cell proliferation in cancer cell lines (e.g., MCF-7, K562)
GIRK Channel ActivationModulates neuronal activity and has potential applications in treating neurological disorders
Apoptosis InductionActivates apoptotic pathways through caspase activation and PARP cleavage

Several studies have elucidated the mechanisms through which this compound exerts its biological effects:

  • Cell Cycle Arrest and Apoptosis : The compound induces apoptosis in cancer cells by activating caspases and inhibiting proliferating cell nuclear antigen (PCNA) levels, which are essential for DNA replication .
  • Ion Channel Modulation : By activating GIRK channels, the compound can influence neuronal excitability and potentially offer neuroprotective effects.

Case Studies

Recent investigations into the biological activity of pyrazolo[3,4-b]pyridine derivatives have highlighted their therapeutic potential:

  • A study demonstrated that a related compound induced significant apoptosis in MCF-7 breast cancer cells through caspase activation and PARP cleavage, suggesting a similar mechanism may be at play for our target compound .
  • Another research effort focused on the activation of GIRK channels by structurally analogous compounds, showing promise for applications in epilepsy and anxiety disorders due to their ability to stabilize neuronal activity.

Q & A

Q. What are the standard synthetic routes for preparing (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with β-ketoesters or nitriles under acidic conditions .
  • Sulfone introduction : Oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or ozone to generate the 1,1-dioxide moiety .
  • Coupling reactions : Suzuki-Miyaura cross-coupling for thiophene attachment, followed by amidation with pyrrolidine .
    Critical Parameters :
  • Temperature control (e.g., 50°C for HCl-mediated salt formation ).
  • Purification via column chromatography or recrystallization to isolate intermediates.

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., pyrazolone-thiophene dihedral angles ).
  • HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?

Methodological Answer:

  • Substituent Variation :
    • Modify the thiophene (e.g., 3-methyl vs. 4-fluoro substitutions) to assess electronic effects on target binding .
    • Replace pyrrolidine with piperidine or azetidine to probe steric tolerance .
  • In Silico Modeling :
    • Molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins like kinases or GPCRs .
    • MD simulations to evaluate conformational stability in aqueous vs. lipid environments .
  • Data Validation : Use orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays) to resolve discrepancies between computational and experimental results .

Q. What strategies mitigate poor solubility during in vivo testing?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or acetyl groups at the pyrazole N-position for hydrolytic activation in physiological conditions .
  • Formulation Optimization :
    • Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility .
    • Assess solubility-pH profiles (e.g., shake-flask method) to identify optimal buffers .
  • Structural Modifications : Replace the sulfone group with bioisosteres like sulfonamides to balance lipophilicity .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?

Methodological Answer:

  • Dose-Response Curves : Perform 8-point dilution assays (IC50_{50} determination) to distinguish off-target effects .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify rapid degradation pathways .
  • Orthogonal Assays :
    • Compare results from fluorescence-based vs. radiometric assays (e.g., kinase inhibition ).
    • Validate findings across multiple cell lines (e.g., HEK293 vs. HepG2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.